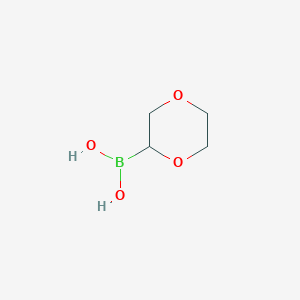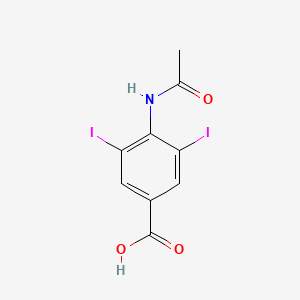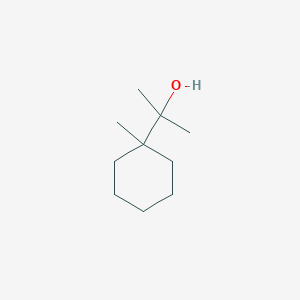
2-(1-Methylcyclohexyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclohexyl)propan-2-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its unique structure, which includes a cyclohexane ring with a methyl group and a propan-2-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclohexyl)propan-2-ol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with acetone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the catalytic hydrogenation of 2-(1-Methylcyclohexyl)propan-2-one. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(1-Methylcyclohexyl)propan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(1-Methylcyclohexyl)propan-2-one.
Reduction: 2-(1-Methylcyclohexyl)propane.
Substitution: 2-(1-Methylcyclohexyl)propyl chloride.
Applications De Recherche Scientifique
2-(1-Methylcyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form a ketone, which can further participate in various biochemical reactions. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
2-(1-Methylcyclohexyl)propan-2-ol can be compared with other similar compounds, such as:
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different reactivity due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.
Cyclohexanol: A secondary alcohol with a cyclohexane ring but lacking the methyl and propan-2-ol moieties.
2-Propanol: A simple secondary alcohol with a straight-chain structure, lacking the cyclohexane ring.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a methyl group and a propan-2-ol moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
27331-02-8 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(1-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-9(2,11)10(3)7-5-4-6-8-10/h11H,4-8H2,1-3H3 |
Clé InChI |
DQSDYNZBPQDQMI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


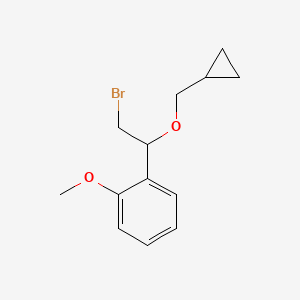
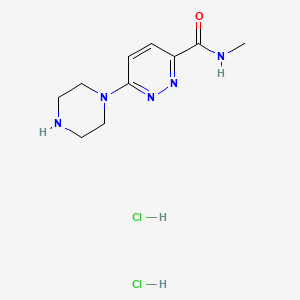
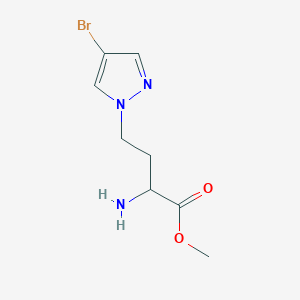
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
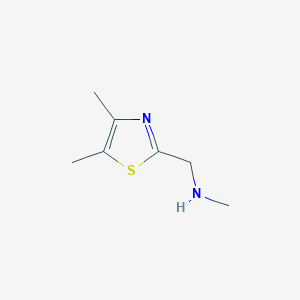



![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
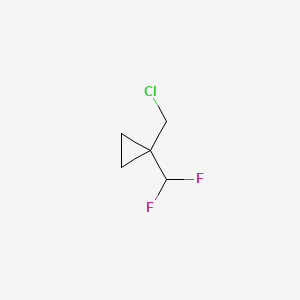
![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
